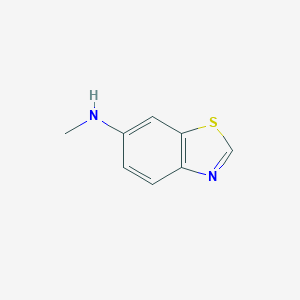

N-Methyl-1,3-benzothiazol-6-amine

Overview

Description

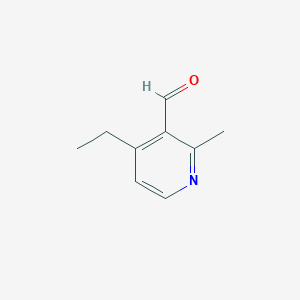

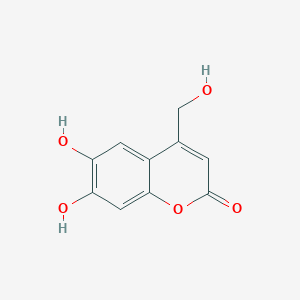

“N-Methyl-1,3-benzothiazol-6-amine” is a chemical compound with the empirical formula C8H8N2S . It is a solid substance and is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

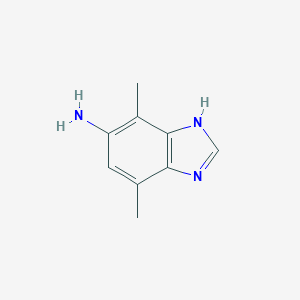

The molecular structure of “N-Methyl-1,3-benzothiazol-6-amine” consists of a benzene ring fused to a thiazole ring . The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

The chemical reactions of “N-Methyl-1,3-benzothiazol-6-amine” involve the formation of C-S-C bonds in benzothiazole and triazolo-thiadiazole . The reaction also involves the formation of C-Cl, N-N=C, C-N, and C=C bonds .Physical And Chemical Properties Analysis

“N-Methyl-1,3-benzothiazol-6-amine” is a solid substance . The empirical formula is C8H8N2S . The molecular weight is 164.23 .Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles, including N-Methyl-1,3-benzothiazol-6-amine, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are found in various marine and terrestrial natural compounds .

Anticancer Activity

Benzothiazole derivatives have shown potential as anticancer agents . A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .

Antimicrobial Activity

Benzothiazole derivatives have been evaluated for their antibacterial activity . They have been studied as DNA gyraseB inhibitors, which could potentially be used in the treatment of bacterial infections .

Antidiabetic Activity

Benzothiazoles have been found to exhibit antidiabetic activity . This makes them a potential candidate for the development of new antidiabetic drugs .

Anti-inflammatory Activity

Benzothiazoles have shown anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation .

Antiviral Activity

Benzothiazoles have demonstrated antiviral activity . This indicates that they could potentially be used in the development of new antiviral medications .

Antitubercular Activity

Benzothiazoles have shown antitubercular activity . This suggests that they could be used in the treatment of tuberculosis .

Enzyme Inhibition

Benzothiazoles have been found to inhibit several enzymes . This makes them a potential candidate for the development of new drugs that work by inhibiting specific enzymes .

Safety and Hazards

Future Directions

Benzothiazoles, including “N-Methyl-1,3-benzothiazol-6-amine”, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .

Mechanism of Action

Target of Action

N-Methyl-1,3-benzothiazol-6-amine, also known as N-METHYL-6-BENZOTHIAZOLAMINE, has been found to have potent activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the loss of cell wall integrity and eventually cell death .

Pharmacokinetics

The compound’s potent anti-tubercular activity suggests that it may have suitable pharmacokinetic properties that allow it to reach its target in the mycobacterial cell and exert its inhibitory effect .

Result of Action

The primary result of the action of N-Methyl-1,3-benzothiazol-6-amine is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the loss of cell wall integrity and cell death .

properties

IUPAC Name |

N-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOVHZDMEIGOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442665 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1,3-benzothiazol-6-amine | |

CAS RN |

161557-60-4 | |

| Record name | N-Methyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)